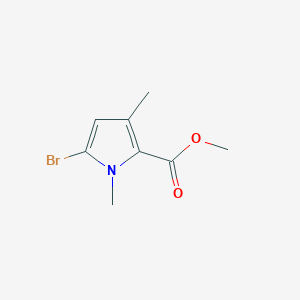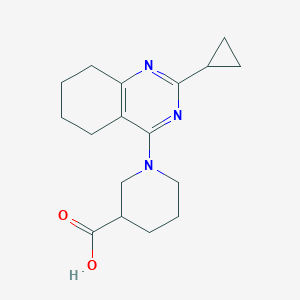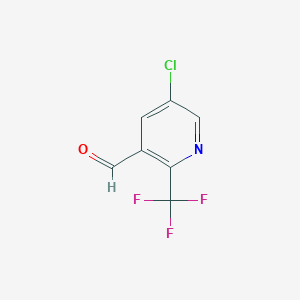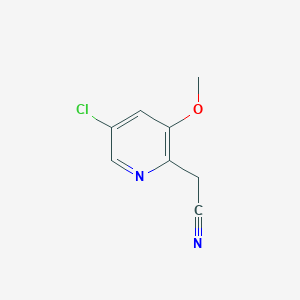![molecular formula C7H5BrClN3 B13010984 3-bromo-4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13010984.png)
3-bromo-4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring. The presence of bromine, chlorine, and methyl groups on the pyrazolopyridine scaffold imparts unique chemical and biological properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.
Cyclization with Pyridine: The pyrazole intermediate is then subjected to cyclization with a pyridine derivative. This step often requires the use of a strong acid, such as hydrochloric acid, to facilitate the cyclization process.
Halogenation: The final step involves the introduction of bromine and chlorine atoms. This can be achieved by treating the cyclized product with bromine and chlorine reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
3-Bromo-4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts, solvents like tetrahydrofuran (THF), and bases like triethylamine (TEA).
Major Products Formed
Substitution Products: Amino or thiol derivatives of the original compound.
Oxidation Products: Oxidized forms with higher oxidation states.
Coupling Products: Complex structures formed by coupling with other aromatic or heteroaromatic compounds.
科学研究应用
3-Bromo-4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 3-bromo-4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The binding of the compound to its targets can trigger various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
相似化合物的比较
Similar Compounds
- 3-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine
- 3-Bromo-4-chloro-1H-pyrazolo[4,3-b]pyridine
- 3-Bromo-4-chloro-1H-pyrazolo[3,4-c]pyridine
Uniqueness
3-Bromo-4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is unique due to the presence of the methyl group at the 1-position, which can influence its chemical reactivity and biological activity. The specific arrangement of bromine and chlorine atoms also contributes to its distinct properties compared to other pyrazolopyridine derivatives.
属性
分子式 |
C7H5BrClN3 |
|---|---|
分子量 |
246.49 g/mol |
IUPAC 名称 |
3-bromo-4-chloro-1-methylpyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C7H5BrClN3/c1-12-4-2-3-10-7(9)5(4)6(8)11-12/h2-3H,1H3 |
InChI 键 |
IDRYVCBTFQOSCB-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=NC=C2)Cl)C(=N1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


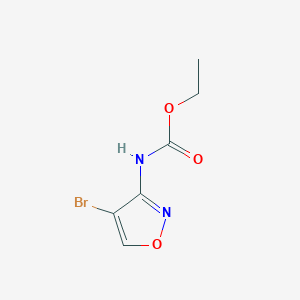

![2-(Dimethylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13010924.png)
![6,6-Difluoro-2-azabicyclo[3.2.0]heptane](/img/structure/B13010925.png)
![8-Fluoro-2-azaspiro[4.5]decane](/img/structure/B13010927.png)
![(R)-1-Oxa-6-azaspiro[3.4]octane](/img/structure/B13010931.png)
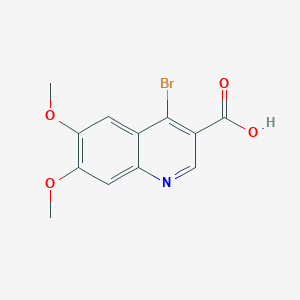
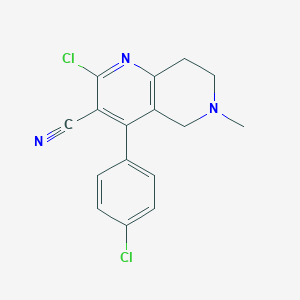
![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13010951.png)
![methyl6-fluoro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate](/img/structure/B13010955.png)
